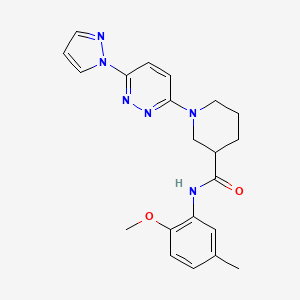

![molecular formula C14H12N2O3S B2625309 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034252-85-0](/img/structure/B2625309.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

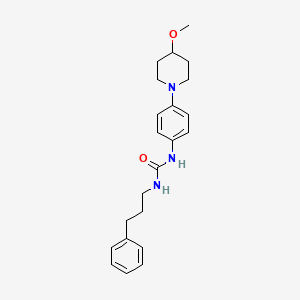

The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule. It contains a bifuran unit, a thiophene unit, and a urea unit. Bifuran is a type of heterocyclic compound that contains two furan rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar five-membered ring but contains a sulfur atom instead of oxygen. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the urea group through a reaction between an isocyanate and an amine. The bifuran and thiophen units could be introduced through various methods, such as palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bifuran, thiophen, and urea units. The electronic properties of the molecule could be influenced by the heteroatoms (oxygen in furan and sulfur in thiophen) and the polar urea group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the furan, thiophen, and urea units. For instance, furan and thiophen rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar urea group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Multi-Component Synthesis of Bifurans and Thiophenes

An efficient synthesis method for highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was demonstrated, utilizing furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. The process, occurring at ambient temperature, produces derivatives that have undergone single-crystal X-ray analysis to confirm their structure, revealing an interesting electrophilic aromatic substitution reaction leading to the formation of Cl-substituted furan or thiophene rings (Sayahi et al., 2015).

Bioactivity of Furan-Urea Compounds

Research on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea has shown that this compound possesses significant antimicrobial properties against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus. The compound was synthesized and characterized through various methods, indicating a broad spectrum of activity and potential for medicinal use (Donlawson et al., 2020).

Anion Receptors and Bifunctional Organocatalysis

A series of non-racemic atropisomeric (thio)ureas were synthesized and analyzed for their ability to selectively bind to anions. This study, which involved NMR titration experiments and other analytical methods, sheds light on the enantioselective anion-binding properties of these compounds, contributing valuable insights to the field of bifunctional organocatalysis (Roussel et al., 2006).

Antibacterial and Antifungal Properties

A study on novel urea derivatives demonstrated significant antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in medicinal chemistry and pharmaceutical applications (Vedavathi et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-12(19-10)11-3-1-7-18-11/h1-8H,9H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUUGASLKRXNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)

![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)

![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)